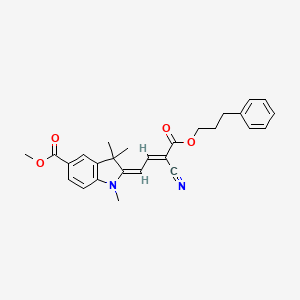
1H-Indole-5-carboxylic acid, 2-(3-cyano-4-oxo-4-(3-phenylpropoxy)-2-butenylidene)-2,3-dihydro-1,3,3-trimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate involves several steps. The starting materials typically include 1H-Indole-5-carboxylic acid and 3-phenylpropyl bromide. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOMe).
Hydrolysis: Acidic or basic hydrolysis can break down the ester group to form the corresponding carboxylic acid.
Scientific Research Applications
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and pigments due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The cyano group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar compounds include:
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline: Lacks the delta2,gamma-crotonate moiety.
3-Phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline: Lacks the 5-Methyl group.
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate:
These comparisons highlight the uniqueness of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate, particularly its diverse functional groups that contribute to its wide range of applications.
Properties
CAS No. |
7064-71-3 |
|---|---|
Molecular Formula |
C27H28N2O4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl (2E)-2-[(E)-3-cyano-4-oxo-4-(3-phenylpropoxy)but-2-enylidene]-1,3,3-trimethylindole-5-carboxylate |
InChI |
InChI=1S/C27H28N2O4/c1-27(2)22-17-20(25(30)32-4)12-14-23(22)29(3)24(27)15-13-21(18-28)26(31)33-16-8-11-19-9-6-5-7-10-19/h5-7,9-10,12-15,17H,8,11,16H2,1-4H3/b21-13+,24-15+ |
InChI Key |
PTQRSTLQMHJFDC-VIAAJXJMSA-N |
Isomeric SMILES |
CC\1(C2=C(C=CC(=C2)C(=O)OC)N(/C1=C/C=C(\C#N)/C(=O)OCCCC3=CC=CC=C3)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)OC)N(C1=CC=C(C#N)C(=O)OCCCC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


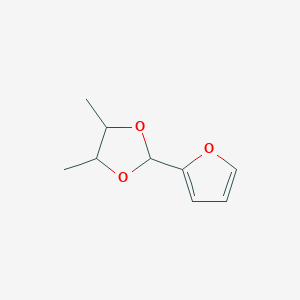
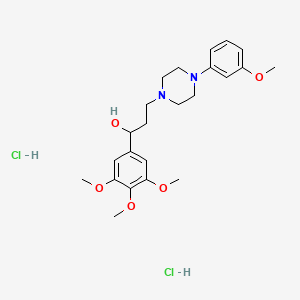

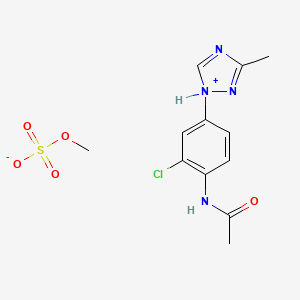
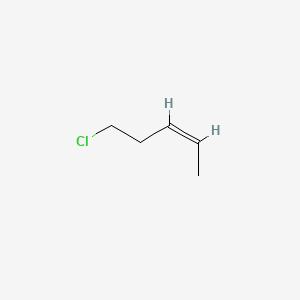
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
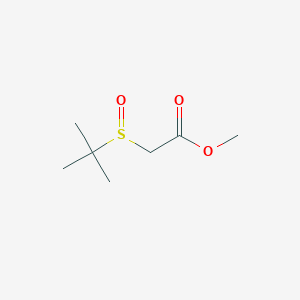
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)


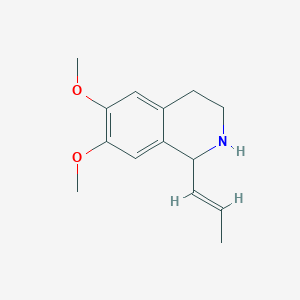
![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
